2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl carbamate group and a 6-chloropyridine moiety connected via a methylsulfanylmethyl (-SCH2-) linker. The tert-butyl ester group enhances solubility in organic solvents, while the sulfur atom in the sulfanyl group may influence redox reactivity or binding interactions with biological targets .
Properties
Molecular Formula |
C16H23ClN2O2S |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-4-5-13(19)11-22-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
InChI Key |
ZQJRLUWLVXACKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester Intermediate
The pyrrolidine-1-carboxylic acid tert-butyl ester is commonly prepared by:
- Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction is typically carried out in solvents like tertiary butanol or methanol at ambient temperature overnight.
- Purification is achieved by column chromatography, yielding the Boc-protected pyrrolidine ester as a white solid with yields often exceeding 80-90%.
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrrolidine-1-carboxylic acid | 7.8 g (24.6 mmol) | Tertiary butanol | 25 °C | Overnight | 91.9% |
| Di-tert-butyl dicarbonate | 5.9 g (27 mmol) | ||||
| 4-Dimethylaminopyridine (DMAP) | 0.9 g (7.38 mmol) |
Purification and Isolation
- The crude product is purified by column chromatography or recrystallization.
- Industrial processes may utilize continuous flow reactors and chromatographic techniques to enhance yield and purity.
- Typical solvents for purification include ethyl acetate, hexane, or mixtures thereof.
- Final products are often obtained as pale yellow solids with high purity (>95% by HPLC).
Reaction Mechanisms and Chemical Transformations
The compound’s preparation exploits several classical organic reactions:
| Reaction Type | Description | Common Reagents/Conditions | Products/Formed |
|---|---|---|---|
| Boc Protection | Carbamate formation on pyrrolidine nitrogen | Di-tert-butyl dicarbonate, base, RT | Boc-protected pyrrolidine ester |
| Nucleophilic Substitution | Sulfanylmethyl group installation via thiol substitution | Thiol, 6-chloro-pyridin-3-ylmethyl halide, base | 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine derivative |
| Oxidation (optional) | Conversion of sulfanyl to sulfoxide or sulfone | H2O2, m-CPBA | Sulfoxide/sulfone derivatives |
| Reduction (optional) | Reduction of nitro group if present on pyridine ring | LiAlH4, Pd/C | Amino derivatives |
These transformations allow for further functionalization and tuning of the compound’s properties.
Industrial Scale Considerations
- Scale-up involves optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize impurities.
- Continuous flow chemistry is increasingly employed for better heat and mass transfer control.
- Advanced purification methods, including preparative HPLC and crystallization under controlled conditions, ensure product quality.
- Cost-effective raw materials and mild reaction conditions reduce production expenses.
Summary Table of Key Preparation Steps
| Step | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of Pyrrolidine | Pyrrolidine-1-carboxylic acid, Boc2O, base | Tertiary butanol, 25 °C, overnight | 90-92 | High purity intermediate |
| Sulfanylmethylation | Boc-pyrrolidine ester, 6-chloro-pyridin-3-ylmethyl halide, thiol | DMF/THF, base, 0-25 °C, hours | 70-85 | Key step for sulfur linkage |
| Purification | Crude reaction mixture | Chromatography/recrystallization | >95 | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Comparative Analysis of Functional Groups
- Sulfanyl vs. Oxygen Linkers : The target compound’s sulfanyl (-S-) linker may confer greater resistance to hydrolysis compared to ether (-O-) or ester-linked analogues (e.g., ), though it may increase susceptibility to oxidation .
- Chloropyridine vs. Pyridazine : The 6-chloropyridine group in the target compound (aromatic N-heterocycle) provides distinct electronic effects compared to pyridazine (two adjacent nitrogen atoms), influencing π-π stacking interactions in drug-receptor binding .
- Tert-Butyl Ester Universality : All listed compounds include the tert-butyl ester group, which standardizes their solubility profiles in organic media but may limit aqueous solubility in biological assays .
Biological Activity
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN3O2S
- Molecular Weight : 303.82 g/mol
- CAS Number : Not specified in the available sources.
The compound features a pyrrolidine ring, chlorinated pyridine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions.
The biological activity of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
- Receptor Modulation : It may modulate receptors associated with neurotransmission or immune responses, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, possibly through modulation of oxidative stress pathways.
Study 1: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.
| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 ± 10 | 200 ± 15 |
| 10 | 100 ± 5 | 150 ± 10 |
| 50 | 50 ± 5 | 80 ± 5 |
Study 2: Neuroprotective Effects
Another study focused on neuroprotection found that the compound could prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the activation of Nrf2, a transcription factor that regulates antioxidant responses.
Toxicity and Safety Profile
While initial findings are promising, it is crucial to assess the safety profile of the compound. Toxicological evaluations indicate that at therapeutic doses, it exhibits a low toxicity profile; however, further studies are necessary to determine long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
